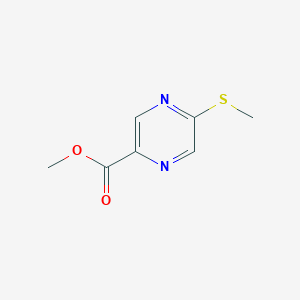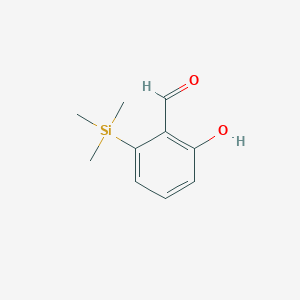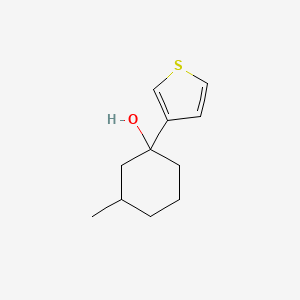
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C10H8Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid typically involves the reaction of 2,3-dichloro-4-hydroxyacetophenone with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation .
化学反応の分析
Types of Reactions
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
科学的研究の応用
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of biochemical pathways involved in cell growth and metabolism .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
Ethacrynic acid: Another compound with a similar phenoxyacetic acid backbone but different substituents
Uniqueness
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is unique due to the presence of both chlorine atoms and an acetyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
2977-54-0 |
|---|---|
分子式 |
C10H8Cl2O4 |
分子量 |
263.07 g/mol |
IUPAC名 |
2-(4-acetyl-2,3-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C10H8Cl2O4/c1-5(13)6-2-3-7(10(12)9(6)11)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChIキー |
RPQOGNABCPORJO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


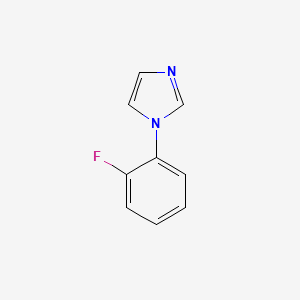
![2-(9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)acetic acid](/img/structure/B8727738.png)





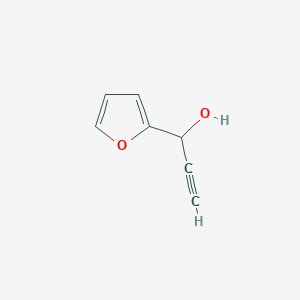

![9,10-Dihydro-1H,8H-acenaphtho[1,8a-c]pyrrole-1,3,4(2H,3ah)-trione](/img/structure/B8727823.png)

